molecular formula C17H18ClN3 B589113 Chlorpheniramine Nitrile-d6 CAS No. 1329488-38-1

Chlorpheniramine Nitrile-d6

Cat. No.: B589113
CAS No.: 1329488-38-1
M. Wt: 305.839
InChI Key: XWFSLFHFPQWKNV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorpheniramine Nitrile-d6 is a deuterated form of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. The deuterated version, this compound, is often used in scientific research, particularly in studies involving pharmacokinetics and metabolic pathways, due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorpheniramine Nitrile-d6 involves several steps:

    Starting Materials: The synthesis begins with p-chlorobenzene acetonitrile and 2-chloropyridine.

    Intermediate Formation: These starting materials react to form an intermediate compound.

    Further Reactions: The intermediate is then reacted with 2-dimethylamino chloroethane to form another intermediate.

    Final Product: This intermediate undergoes a reaction with an alkali to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine Nitrile-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may yield dechlorinated products .

Scientific Research Applications

Chlorpheniramine Nitrile-d6 has several scientific research applications:

Mechanism of Action

Chlorpheniramine Nitrile-d6 exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms associated with allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced effects .

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: The non-deuterated form, commonly used as an antihistamine.

    Dexchlorpheniramine: An enantiomer of Chlorpheniramine with similar antihistamine properties.

    Brompheniramine: Another first-generation antihistamine with similar uses.

Uniqueness

Chlorpheniramine Nitrile-d6 is unique due to its deuterated nature, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetics and toxicology .

Properties

IUPAC Name

4-[bis(trideuteriomethyl)amino]-2-(4-chlorophenyl)-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFSLFHFPQWKNV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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